3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that features a trimethoxyphenyl group and a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For example, they inhibit tubulin polymerization, which is crucial for cell division . They also inhibit Hsp90, a protein involved in the folding, activation, and assembly of many proteins .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it affects the cell division process. By inhibiting Hsp90, it affects the folding and activation of various proteins .
Result of Action
The result of the compound’s action can vary depending on the target it interacts with. For instance, inhibition of tubulin can lead to cell cycle arrest, thereby exhibiting anti-cancer effects . Similarly, inhibition of Hsp90 can lead to the degradation of client proteins, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves the following steps:
Formation of the Trimethoxybenzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with aniline to form 3,4,5-trimethoxybenzamide.
Introduction of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately, often starting from hydrazine and ethyl acetoacetate. The resulting hydrazone is cyclized to form the pyridazinone ring.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzamide with the pyridazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-trimethoxyphenylacetic acid: Utilized in organic synthesis.
Uniqueness
3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its combination of the trimethoxyphenyl group and the pyridazinone moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-19(25)10-9-16(23-24)13-5-7-15(8-6-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCGVPQFIPJYDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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